2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
“2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. It also contains a 1,3,2-dioxaborolane ring, which is a five-membered ring with two carbon atoms, one boron atom, and two oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of cholinergic drugs, which target the cholinergic system in the body .
Mode of Action
It’s known that similar compounds participate in borylation reactions, hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides . These reactions often occur in the presence of a palladium or copper catalyst .
Biochemical Pathways
The compound plays a role in several biochemical pathways, particularly in the synthesis of cholinergic drugs . It’s also used as an intermediate in organic synthesis and fine chemicals . The compound can participate in borylation reactions, hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides .
Result of Action
It’s known that similar compounds are used in the synthesis of cholinergic drugs, which can treat gastrointestinal diseases .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and its interactions with its targets .
Advantages and Limitations for Lab Experiments
The advantages of using 2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in laboratory experiments include its low cost, its availability, and its ease of synthesis. In addition, this compound is a relatively stable compound, making it amenable to a variety of synthetic reactions. However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound is not water-soluble, making it difficult to use in aqueous solutions. In addition, the compound is toxic, and should be handled with caution.
Future Directions
The potential applications of 2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are vast, and there are many potential future directions for research. For example, further studies could be conducted to investigate the compound’s potential therapeutic applications, such as its potential use as an anti-inflammatory or anti-cancer agent. In addition, further research could be conducted to develop improved synthetic methods for the production of this compound. Finally, further studies could be conducted to investigate the compound’s potential applications in materials science, such as its potential use as a catalyst for the synthesis of polymers materials.
Synthesis Methods
2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be synthesized using a variety of methods. One of the most widely used methods is the condensation of 2,5-dimethylpyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride in the presence of anhydrous potassium carbonate in acetonitrile. This reaction is typically carried out at room temperature and yields a product with an overall yield of up to 95%.
Scientific Research Applications
2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been used in a wide range of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. It has been used as a ligand for the synthesis of coordination complexes, as a reagent for organic synthesis, and as a catalyst for the synthesis of polymers materials. In addition, this compound has been investigated for its potential use as a therapeutic agent, with studies showing that it may possess anti-inflammatory and anti-cancer properties.
Safety and Hazards
properties
IUPAC Name |
2,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-9-7-11(10(2)15-8-9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBSPCPDRHRFBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694419 | |
Record name | 2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1309980-12-8 | |
Record name | 2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethylpyridine-3-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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